molecular formula C10H12N2O3 B1296979 3-[(Ethylamino)carbonyl]aminobenzoic acid CAS No. 23754-39-4

3-[(Ethylamino)carbonyl]aminobenzoic acid

Cat. No.: B1296979
CAS No.: 23754-39-4
M. Wt: 208.21 g/mol
InChI Key: SBLVYUXXTSKRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Ethylamino)carbonyl]aminobenzoic acid is a benzoic acid derivative with a urea-like substituent at the 3-position. Its structure comprises a benzoic acid backbone modified by an ethylaminocarbonylamino group (–NH–C(O)–NH–CH₂CH₃). This functionalization introduces hydrogen-bonding capabilities and influences electronic properties, making it relevant in medicinal chemistry and enzyme inhibition studies. The compound’s molecular weight is approximately 222.21 g/mol (calculated from C₁₀H₁₁N₃O₃), and its solubility is likely enhanced in polar solvents due to the hydrophilic urea moiety .

Properties

IUPAC Name

3-(ethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLVYUXXTSKRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342974
Record name 3-[(ethylamino)carbonyl]aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23754-39-4
Record name 3-[(ethylamino)carbonyl]aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylamino)carbonyl]aminobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-aminobenzoic acid.

    Ethylation: The 3-aminobenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.

    Amidation: The ethyl carbamate derivative is then reacted with ethylamine to form this compound.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around room temperature to 50°C, and using solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylamino)carbonyl]aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[(Ethylamino)carbonyl]aminobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its use in developing pharmaceuticals, particularly as a precursor for drugs targeting cardiovascular diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Ethylamino)carbonyl]aminobenzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 3-Position

3-Acetamidobenzoic Acid (CAS 587-48-4)
  • Substituent : Acetamido (–NH–C(O)–CH₃).
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .
3-[(Ethoxycarbonyl)amino]benzoic Acid (CAS 5180-76-7)
  • Substituent: Ethoxycarbonylamino (–NH–C(O)–OCH₂CH₃).
4-Ethylamino-3-nitrobenzoic Acid
  • Substituent: Ethylamino (–NH–CH₂CH₃) and nitro (–NO₂) groups.
  • Key Differences : The nitro group at the 3-position enhances electrophilicity, making this compound a precursor for heterocyclic syntheses, unlike the urea-linked derivative .

Positional Isomers of Aminobenzoic Acid Derivatives

2-Aminobenzoic Acid (Anthranilic Acid)
  • Position: Amino (–NH₂) at 2-position.
  • Key Differences: Exhibits stronger antibacterial activity in derivatives (e.g., 2-substituted aminobenzoic acids showed higher activity against Staphylococcus aureus compared to 3-substituted analogs) .
4-Aminobenzoic Acid (PABA)
  • Position: Amino (–NH₂) at 4-position.
  • Key Differences: A well-known UV absorber and cofactor precursor. The 3-substituted urea derivative lacks this photoprotective role but may share hydrogen-bonding interactions in enzyme binding .

Physicochemical Properties

Property 3-[(Ethylamino)carbonyl]aminobenzoic Acid 3-Acetamidobenzoic Acid 2-Aminobenzoic Acid
Molecular Weight (g/mol) 222.21 179.18 137.14
Hydrogen-Bond Donors 3 (NH, COOH) 2 (NH, COOH) 2 (NH₂, COOH)
Protonation Site Predominantly N-protonated in aqueous environments Similar behavior O-protonation favored in gas phase
Solubility Moderate (polar solvents) Low to moderate High (zwitterionic)

Biological Activity

3-[(Ethylamino)carbonyl]aminobenzoic acid, with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and pharmacology.

The compound is synthesized through a multi-step process starting from 3-aminobenzoic acid. Key steps include ethylation using ethyl chloroformate followed by amidation with ethylamine. Typical reaction conditions involve temperatures ranging from room temperature to 50°C, utilizing solvents like dichloromethane or ethanol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of various bacteria and fungi. Its mechanism likely involves the inhibition of enzymes critical to nucleic acid synthesis .
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation .
  • Cholinesterase Inhibition : Related analogs have demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition potency varies among derivatives, indicating a structure-activity relationship (SAR) that warrants further investigation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with nucleic acid synthesis and cholinergic signaling .
  • Receptor Modulation : It has been suggested that the compound could modulate receptor activity, influencing various signaling pathways within cells. This modulation may contribute to its anticancer effects .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Activity Study : An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Efficacy : A study assessing the cytotoxic effects on human cancer cell lines showed that certain derivatives exhibited IC50 values below 10 µM, indicating strong anticancer potential. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
  • Cholinesterase Inhibition : Research demonstrated that some derivatives possess IC50 values as low as 0.041 µM against AChE, positioning them as promising candidates for Alzheimer's treatment .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure PositioningBiological Activity
4-[(Ethylamino)carbonyl]aminobenzoic acidPara positionModerate AChE inhibition
2-[(Ethylamino)carbonyl]aminobenzoic acidOrtho positionAntimicrobial activity
3-[(Methylamino)carbonyl]aminobenzoic acidMethyl instead of ethylLower anticancer potency

The differences in biological activity among these compounds can be attributed to their structural variations, particularly the positioning of functional groups which affects their interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Ethylamino)carbonyl]aminobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound can follow a two-step process involving carbamoylation of 3-aminobenzoic acid derivatives. For example, similar compounds like 3-ethylaminobenzoic acid are synthesized via nucleophilic substitution or coupling reactions using ethylamine and carbonylating agents (e.g., phosgene derivatives). Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium complexes for selective methoxycarbonylation) . Kinetic studies and in situ monitoring via FT-IR or HPLC can refine yield and purity.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups and molecular structure. For example, the ethylamino carbonyl group shows characteristic peaks at δ 1.1–1.3 ppm (CH₃) and δ 3.2–3.5 ppm (NH–CH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 208.085 for C₁₀H₁₂N₂O₃).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks in crystalline forms .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Solubility in polar aprotic solvents (e.g., DMSO) minimizes decomposition during experiments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Software like Gaussian or ORCA evaluates nucleophilic attack sites (e.g., carbonyl carbon) and predicts regioselectivity in cross-coupling reactions. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on stability .

Q. What role does this compound play in catalytic systems, and how can its efficiency be measured?

  • Methodological Answer : As a ligand, it coordinates to metal centers (e.g., Pd or Cu) in cross-coupling reactions. Efficiency is quantified via turnover number (TON) and turnover frequency (TOF) using GC-MS or kinetic profiling. For example, in methoxycarbonylation, Pd complexes with this ligand achieve >90% selectivity for α,β-unsaturated esters under mild conditions (50°C, 1 atm CO) .

Q. How can adsorption studies using derivatives of this compound improve metal ion recovery processes?

  • Methodological Answer : Functionalizing activated carbon with this compound enhances chelation of metal ions (e.g., Co²⁺ or Cu²⁺). Batch adsorption experiments measure capacity (mg/g) using ICP-OES. Langmuir isotherm models determine monolayer adsorption, while pseudo-second-order kinetics optimize contact time (typically 30–60 min at pH 5–6) .

Key Considerations for Experimental Design

  • Factorial Design : Use 2³ factorial experiments to optimize synthesis variables (temperature, catalyst loading, solvent ratio). Response Surface Methodology (RSM) identifies interactions between factors .
  • Contradiction Management : Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from solvent purity or catalyst batch variations. Replicate experiments with controlled variables (e.g., anhydrous solvents) to resolve inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.